molecular formula C23H25ClN2O4 B2643238 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903855-07-2

3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2643238
CAS No.: 903855-07-2
M. Wt: 428.91
InChI Key: AFFCLNKQNZVYFV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one (hereafter referred to as CPEO-43) is a synthetic isoflavone derivative designed to enhance the antitumor efficacy of its parent compound, daidzein. Structurally, it features a 4-chlorophenyl group at position 3 and a 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy chain at position 7 of the chromen-4-one core . This modification significantly improves its pharmacological profile, as demonstrated by its IC50 values of 2.51 μM and 0.87 μM against A549 lung cancer and HCT116 colon cancer cells, respectively—markedly superior to daidzein’s minimal activity . The compound’s synthesis involves sequential Friedel-Crafts acylation, cyclization, and substitution reactions, achieving high purity (validated via FT-IR, NMR, and UPLC) .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4/c24-18-3-1-17(2-4-18)21-16-30-22-15-19(5-6-20(22)23(21)28)29-14-12-26-9-7-25(8-10-26)11-13-27/h1-6,15-16,27H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFCLNKQNZVYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl ketone and 4H-chromen-4-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-chlorophenyl ketone and a suitable aldehyde under acidic or basic conditions.

    Piperazine Derivative Addition: The intermediate is then reacted with a piperazine derivative, specifically 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanol, under controlled conditions to form the final product.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow processes where feasible. Industrial production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one ring, potentially converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chromen-4-one Derivatives

Compound ID / Name Position 3 Substituent Position 7 Substituent Additional Modifications Source
CPEO-43 4-Chlorophenyl 2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy None
7-(2-(Piperidin-1-yl)ethoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one·HBr (14) 4-Hydroxyphenyl 2-(Piperidin-1-yl)ethoxy Hydrobromide salt
3-(4-Methoxyphenyl)-7-(2-(prop-2-yn-1-ylamino)ethoxy)-4H-chromen-4-one (12) 4-Methoxyphenyl 2-(Propargylamino)ethoxy Terminal alkyne group
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one None None 4-Methylpiperazinylmethyl at position 4
7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one 4-Methoxyphenyl 2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy Acetylated piperazine

Key Structural Insights :

  • Position 3 : The 4-chlorophenyl group in CPEO-43 enhances lipophilicity and π-π stacking compared to methoxy or hydroxyl groups in analogues (e.g., compounds 12, 14) .
  • Position 7: The hydroxyethylpiperazine chain in CPEO-43 introduces hydrogen-bonding capacity and improved solubility relative to non-polar substituents (e.g., propargylamino in compound 12) .
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., CPEO-43, compound 17) generally exhibit better solubility and metabolic stability than piperidine analogues (e.g., compound 14) due to nitrogen spacing .

Table 2: Anticancer and Enzyme Inhibition Profiles

Compound Biological Activity IC50 / Inhibition (%) Reference
CPEO-43 A549 lung cancer cells 2.51 μM
HCT116 colon cancer cells 0.87 μM
Compound 10 AChE/BuChE dual inhibition Not quantified
Compound 14 Cholinesterase inhibition 15.8% yield (synthesis-focused)
Compound 4h Anticancer (unspecified targets) 59% yield (synthesis-focused)

Activity Insights :

  • CPEO-43’s anticancer efficacy is exceptional among chromen-4-one derivatives, likely due to synergistic effects of the 4-chlorophenyl group and hydrophilic piperazine chain .
  • Compounds with piperazine-acetylated or methylated side chains (e.g., compound 17) may prioritize solubility over target binding, reducing potency compared to CPEO-43 .

Biological Activity

3-(4-Chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one, also known by its CAS number 921162-36-9, is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant properties and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H27ClN2O4
  • Molecular Weight : 442.94 g/mol
  • Chemical Structure : The compound features a chromenone backbone with a piperazine moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Chromone derivatives have been explored for their anticancer properties. The piperazine ring in the structure may contribute to enhanced interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells. While direct studies on this specific compound are scarce, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

The proposed mechanism of action for compounds like this compound involves:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative stress in cells.
  • Interference with Cell Signaling Pathways : The piperazine moiety can interact with neurotransmitter receptors and other signaling proteins, influencing cellular responses.

Study on Related Chromenone Derivatives

A study published in Molecules focused on the synthesis and evaluation of various chromenone derivatives for their biological activities . The findings suggested that modifications on the chromenone structure can significantly alter its biological effects, indicating the potential for tailored therapeutic applications.

Anticancer Studies

In a broader investigation into chromenone derivatives, several studies have highlighted their efficacy against different cancer types, including breast and prostate cancers. These studies often utilize cell viability assays to determine the effectiveness of the compounds against specific cancer cell lines.

Q & A

Q. How to design a SAR study for optimizing substituent effects?

  • Methodological Answer :
  • Library synthesis : Prepare analogs with variations at positions 3 (e.g., 4-F, 4-NO₂ phenyl) and 7 (e.g., piperazine vs. morpholine).
  • Dose-response curves : Compare IC₅₀ values across analogs to identify critical substituents .

Q. What statistical models are appropriate for analyzing dose-dependent bioactivity data?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀/EC₅₀.
  • ANOVA with post-hoc tests : Compare means across multiple concentrations or analogs .

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